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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical safety and toxicity
profile of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor under investigation for
the treatment of Plasmodium falciparum malaria. The data herein is compiled from in vitro and
in vivo studies designed to assess the compound's safety, tolerability, and pharmacokinetic
properties, which are critical for its further development as a potential anti-malarial therapeutic.

Executive Summary

FNDR-20123 has demonstrated a promising preclinical safety profile. Key findings indicate that
the compound exhibits low cytotoxicity to human cell lines, is stable in liver microsomes, and
does not show significant inhibition of major cytochrome P450 (CYP) isoforms or the hERG
channel, suggesting a low potential for drug-drug interactions and cardiac-related adverse
effects. Furthermore, a 14-day in vivo toxicokinetic study in rats revealed no significant
abnormalities in body weight or gross organ pathology at a daily dose of 100 mg/kg.

In Vitro Safety and Toxicity

A series of in vitro assays were conducted to evaluate the safety and potential liabilities of
FNDR-20123. These studies are fundamental in predicting potential adverse effects and
determining the compound's suitability for further preclinical and clinical development.
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Table 1: Summary of In Vitro Safety Profile of FNDR-

20123
Parameter Assay Result Implication
Low risk of drug-
Cardiac Liability hERG Inhibition > 100 pM induced QT
prolongation.
] o Low potential for
Drug-Drug Interaction CYP Isoform Inhibition )
IC50 > 25 uM metabolic drug-drug

Potential

(unspecified isoforms)

interactions.

Metabolic Stability

Human, Mouse, and

Rat Liver Microsomal

> 75% remaining after

High stability,

suggesting a lower

. 2 hours
Stability clearance rate.

Moderate binding,

Plasma Protein with a significant

o Human Plasma 57% )

Binding fraction of unbound,

active compound.
o HepG-2 and THP-1 o Low potential for
Cytotoxicity Negligible

Cell Lines

direct cellular toxicity.

Experimental Protocols

hERG Liability Assay: The potential for FNDR-20123 to inhibit the human Ether-a-go-go-
Related Gene (hERG) channel was assessed to evaluate the risk of cardiac arrhythmia. While

the specific assay format was not detailed in the provided information, these studies are

typically conducted using automated patch-clamp systems on cells stably expressing the hERG

channel.

Cytochrome P450 (CYP) Inhibition Assay: The inhibitory potential of FNDR-20123 against
major CYP isoforms was evaluated to assess the likelihood of drug-drug interactions. Standard

In vitro assays using human liver microsomes and specific CYP isoform probe substrates are

typically employed for this purpose.
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Liver Microsomal Stability Assay: The metabolic stability of FNDR-20123 was determined by
incubating the compound with liver microsomes from humans, mice, and rats. The percentage
of the parent compound remaining over time is measured to predict its metabolic clearance in

Vivo.

Plasma Protein Binding Assay: The extent of FNDR-20123 binding to human plasma proteins
was determined, likely using methods such as equilibrium dialysis or ultrafiltration. This
parameter is crucial for understanding the fraction of the drug that is free to exert its
pharmacological effect.

Cytotoxicity Assay: The cytotoxicity of FNDR-20123 was evaluated against the human liver
cancer cell line HepG-2 and the human monocytic cell line THP-1. Standard cell viability
assays, such as MTT or MTS assays, are typically used to measure the effect of the compound
on cell proliferation and survival.

In Vivo Safety and Pharmacokinetics

In vivo studies were conducted in rodent models to assess the toxicokinetics and general
tolerability of FNDR-20123 following repeated administration.

Table 2: Summary of In Vivo Toxicokinetic and

Pharmacokinetic Profile of ENDR-20123 in Rats

Study Type Species Dose Duration Key Findings

No abnormalities

Toxicokinetic ) in body weight or
Rat 100 mg/kg (daily) 14 days
Study gross organ
pathology.
Pharmacokinetic ) Cmax = 1.1 uM,
Rat 100 mg/kg (oral) Single dose
Study T1/2 = 5.5 hours.

Experimental Protocols

14-Day Toxicokinetic Study in Rats: A 14-day toxicokinetic study was performed to assess the
safety and tolerability of FNDR-20123 upon repeated dosing. Rats were administered a daily
oral dose of 100 mg/kg. Throughout the study, animals were monitored for changes in body
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weight and general health. At the conclusion of the study, a gross pathological examination of
major organs was conducted to identify any treatment-related abnormalities.

Oral Pharmacokinetic Study in Rats: A single-dose oral pharmacokinetic study was conducted
in rats to determine the absorption, distribution, and elimination profile of FNDR-20123.
Following oral administration of a 100 mg/kg dose, blood samples were collected at various
time points to measure the plasma concentration of the compound. Key pharmacokinetic
parameters, including maximum concentration (Cmax) and half-life (T1/2), were calculated from
the resulting concentration-time profile.

Mechanism of Action and Therapeutic Context

FNDR-20123 is a potent inhibitor of histone deacetylases (HDACS), a class of enzymes that
play a crucial role in the epigenetic regulation of gene expression in Plasmodium falciparum.
By inhibiting HDACs, FNDR-20123 disrupts the parasite's life cycle, leading to its death. The
compound has shown significant efficacy in reducing parasitemia in a mouse model of P.
falciparum infection when administered both orally and subcutaneously.[1][2][3]

Target Assay IC50
Plasmodium HDAC HDAC Activity Assay 31 nM
Human HDAC HDAC Activity Assay 3nM
P. falciparum (asexual blood
Asexual Blood Stage Assay 41-42 nM

stage)
P. falciparum (male Gametocyte-Functional

o 190 nM
gametocytes) Viability Assay
P. falciparum (female Gametocyte-Functional 5 UM

>

gametocytes) Viability Assay H

The high potency against the parasite's HDACs and its efficacy in in vivo models, coupled with
a favorable preclinical safety profile, position FNDR-20123 as a promising candidate for further

development as a novel anti-malarial drug.
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Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the
following diagrams are provided.
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Caption: Workflow of the preclinical safety evaluation of FNDR-20123.
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Caption: Proposed mechanism of action of FNDR-20123 via HDAC inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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